Trabectedin Trabectedin Trabectedin is a tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia turbinata with potential antineoplastic activity. Binding to the minor groove of DNA, trabectedin interferes with the transcription-coupled nucleotide excision repair machinery to induce lethal DNA strand breaks and blocks the cell cycle in the G2 phase.
Trabectedin is natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice.
Trabectedin is a tetrahydroisoquinoline alkaloid obtained from a Caribbean tunicate Ecteinascidia turbinata. Used for the treatment of soft tissue sarcoma and relapsed ovarian cancer. It has a role as an antineoplastic agent, a marine metabolite, an anti-inflammatory agent and an angiogenesis modulating agent. It is an organic heteropolycyclic compound, an azaspiro compound, an oxaspiro compound, a bridged compound, a lactone, a polyphenol, an acetate ester, a hemiaminal, an organic sulfide, a tertiary amino compound and an isoquinoline alkaloid.
Brand Name: Vulcanchem
CAS No.: 114899-77-3
VCID: VC0545691
InChI: InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1
SMILES: CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Molecular Formula: C39H43N3O11S
Molecular Weight: 761.8 g/mol

Trabectedin

CAS No.: 114899-77-3

Inhibitors

VCID: VC0545691

Molecular Formula: C39H43N3O11S

Molecular Weight: 761.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Trabectedin - 114899-77-3

CAS No. 114899-77-3
Product Name Trabectedin
Molecular Formula C39H43N3O11S
Molecular Weight 761.8 g/mol
IUPAC Name [(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
Standard InChI InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1
Standard InChIKey PKVRCIRHQMSYJX-RJZIEWFPSA-N
Isomeric SMILES CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
SMILES CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Canonical SMILES CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Appearance Solid powder
Physical Description Solid
Description Trabectedin is a tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia turbinata with potential antineoplastic activity. Binding to the minor groove of DNA, trabectedin interferes with the transcription-coupled nucleotide excision repair machinery to induce lethal DNA strand breaks and blocks the cell cycle in the G2 phase.
Trabectedin is natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice.
Trabectedin is a tetrahydroisoquinoline alkaloid obtained from a Caribbean tunicate Ecteinascidia turbinata. Used for the treatment of soft tissue sarcoma and relapsed ovarian cancer. It has a role as an antineoplastic agent, a marine metabolite, an anti-inflammatory agent and an angiogenesis modulating agent. It is an organic heteropolycyclic compound, an azaspiro compound, an oxaspiro compound, a bridged compound, a lactone, a polyphenol, an acetate ester, a hemiaminal, an organic sulfide, a tertiary amino compound and an isoquinoline alkaloid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis
Reference 1: Larsen AK, Galmarini CM, D'Incalci M. Unique features of trabectedin mechanism of action. Cancer Chemother Pharmacol. 2016 Apr;77(4):663-71. doi: 10.1007/s00280-015-2918-1. Epub 2015 Dec 14. PMID: 26666647.
2: Cucè M, Gallo Cantafio ME, Siciliano MA, Riillo C, Caracciolo D, Scionti F, Staropoli N, Zuccalà V, Maltese L, Di Vito A, Grillone K, Barbieri V, Arbitrio M, Di Martino MT, Rossi M, Amodio N, Tagliaferri P, Tassone P, Botta C. Trabectedin triggers direct and NK-mediated cytotoxicity in multiple myeloma. J Hematol Oncol. 2019 Mar 21;12(1):32. doi: 10.1186/s13045-019-0714-9. PMID: 30898137; PMCID: PMC6429746.
3: D'Incalci M, Zambelli A. Trabectedin for the treatment of breast cancer. Expert Opin Investig Drugs. 2016;25(1):105-15. doi: 10.1517/13543784.2016.1124086. Epub 2015 Dec 22. PMID: 26592307.
4: Zijoo R, von Mehren M. Efficacy of trabectedin for the treatment of liposarcoma. Expert Opin Pharmacother. 2016 Oct;17(14):1953-62. doi: 10.1080/14656566.2016.1229304. Epub 2016 Sep 15. PMID: 27615729.
5: Tumini E, Herrera-Moyano E, San Martín-Alonso M, Barroso S, Galmarini CM, Aguilera A. The Antitumor Drugs Trabectedin and Lurbinectedin Induce Transcription-Dependent Replication Stress and Genome Instability. Mol Cancer Res. 2019 Mar;17(3):773-782. doi: 10.1158/1541-7786.MCR-18-0575. Epub 2018 Dec 14. PMID: 30552231; PMCID: PMC6398590.
6: Demetri GD, von Mehren M, Jones RL, Hensley ML, Schuetze SM, Staddon A, Milhem M, Elias A, Ganjoo K, Tawbi H, Van Tine BA, Spira A, Dean A, Khokhar NZ, Park YC, Knoblauch RE, Parekh TV, Maki RG, Patel SR. Efficacy and Safety of Trabectedin or Dacarbazine for Metastatic Liposarcoma or Leiomyosarcoma After Failure of Conventional Chemotherapy: Results of a Phase III Randomized Multicenter Clinical Trial. J Clin Oncol. 2016 Mar 10;34(8):786-93. doi: 10.1200/JCO.2015.62.4734. Epub 2015 Sep 14. PMID: 26371143; PMCID: PMC5070559.
7: Teplinsky E, Herzog TJ. The efficacy of trabectedin in treating ovarian cancer. Expert Opin Pharmacother. 2017 Feb;18(3):313-323. doi: 10.1080/14656566.2017.1285282. PMID: 28140689.
8: De Sanctis R, Marrari A, Santoro A. Trabectedin for the treatment of soft tissue sarcomas. Expert Opin Pharmacother. 2016 Aug;17(11):1569-77. doi: 10.1080/14656566.2016.1204295. Epub 2016 Jul 4. PMID: 27328277.
9: Stacchiotti S, Mir O, Le Cesne A, Vincenzi B, Fedenko A, Maki RG, Somaiah N, Patel S, Brahmi M, Blay JY, Boye K, Sundby Hall K, Gelderblom H, Hindi N, Martin-Broto J, Kosela H, Rutkowski P, Italiano A, Duffaud F, Kobayashi E, Casali PG, Provenzano S, Kawai A. Activity of Pazopanib and Trabectedin in Advanced Alveolar Soft Part Sarcoma. Oncologist. 2018 Jan;23(1):62-70. doi: 10.1634/theoncologist.2017-0161. Epub 2017 Jul 28. PMID: 28754721; PMCID: PMC5759809.
10: Monk BJ, Lorusso D, Italiano A, Kaye SB, Aracil M, Tanović A, D'Incalci M. Trabectedin as a chemotherapy option for patients with BRCA deficiency. Cancer Treat Rev. 2016 Nov;50:175-182. doi: 10.1016/j.ctrv.2016.09.009. Epub 2016 Sep 15. PMID: 27710871.
11: Ray-Coquard I. Trabectedin mechanism of action and platinum resistance: molecular rationale. Future Oncol. 2017 Oct;13(23s):17-21. doi: 10.2217/fon-2017-0318. Epub 2017 Oct 11. PMID: 29020822.
12: Harlow ML, Chasse MH, Boguslawski EA, Sorensen KM, Gedminas JM, Kitchen- Goosen SM, Rothbart SB, Taslim C, Lessnick SL, Peck AS, Madaj ZB, Bowman MJ, Grohar PJ. Trabectedin Inhibits EWS-FLI1 and Evicts SWI/SNF from Chromatin in a Schedule-dependent Manner. Clin Cancer Res. 2019 Jun 1;25(11):3417-3429. doi: 10.1158/1078-0432.CCR-18-3511. Epub 2019 Feb 5. PMID: 30723142; PMCID: PMC6594545.
13: Gordon EM, Sankhala KK, Chawla N, Chawla SP. Trabectedin for Soft Tissue Sarcoma: Current Status and Future Perspectives. Adv Ther. 2016 Jul;33(7):1055-71. doi: 10.1007/s12325-016-0344-3. Epub 2016 May 27. PMID: 27234989; PMCID: PMC4939148.
14: Ventriglia J, Paciolla I, Cecere SC, Pisano C, Di Napoli M, Arenare L, Setola SV, Losito NS, Califano D, Orditura M, Pignata S. Trabectedin in Ovarian Cancer: is it now a Standard of Care? Clin Oncol (R Coll Radiol). 2018 Aug;30(8):498-503. doi: 10.1016/j.clon.2018.01.008. Epub 2018 Feb 9. PMID: 29429842.
15: Villanucci A, Tavella K, Vannini L, Rossi V, Nobili S, Amunni G, Mazzei T, Mini E. Trabectedin in combination with pegylated liposomal doxorubicin in patients with ovarian tumors. Mol Clin Oncol. 2018 Dec;9(6):635-639. doi: 10.3892/mco.2018.1729. Epub 2018 Oct 1. PMID: 30546893; PMCID: PMC6256111.
16: Banerjee P, Zhang R, Ivan C, Galletti G, Clise-Dwyer K, Barbaglio F, Scarfò L, Aracil M, Klein C, Wierda W, Plunkett W, Caligaris-Cappio F, Gandhi V, Keating MJ, Bertilaccio MTS. Trabectedin Reveals a Strategy of Immunomodulation in Chronic Lymphocytic Leukemia. Cancer Immunol Res. 2019 Dec;7(12):2036-2051. doi: 10.1158/2326-6066.CIR-19-0152. Epub 2019 Sep 17. PMID: 31530560; PMCID: PMC6891195.
17: Carminati L, Pinessi D, Borsotti P, Minoli L, Giavazzi R, D'Incalci M, Belotti D, Taraboletti G. Antimetastatic and antiangiogenic activity of trabectedin in cutaneous melanoma. Carcinogenesis. 2019 Apr 29;40(2):303-312. doi: 10.1093/carcin/bgy177. PMID: 30544170.
18: Kawai A, Yonemori K, Takahashi S, Araki N, Ueda T. Systemic Therapy for Soft Tissue Sarcoma: Proposals for the Optimal Use of Pazopanib, Trabectedin, and Eribulin. Adv Ther. 2017 Jul;34(7):1556-1571. doi: 10.1007/s12325-017-0561-4. Epub 2017 May 25. PMID: 28547734; PMCID: PMC5504216.
19: Petek BJ, Loggers ET, Pollack SM, Jones RL. Trabectedin in soft tissue sarcomas. Mar Drugs. 2015 Feb 12;13(2):974-83. doi: 10.3390/md13020974. PMID: 25686274; PMCID: PMC4344612.
20: Romano M, Della Porta MG, Gallì A, Panini N, Licandro SA, Bello E, Craparotta I, Rosti V, Bonetti E, Tancredi R, Rossi M, Mannarino L, Marchini S, Porcu L, Galmarini CM, Zambelli A, Zecca M, Locatelli F, Cazzola M, Biondi A, Rambaldi A, Allavena P, Erba E, D'Incalci M. Antitumour activity of trabectedin in myelodysplastic/myeloproliferative neoplasms. Br J Cancer. 2017 Jan;116(3):335-343. doi: 10.1038/bjc.2016.424. Epub 2017 Jan 10. PMID: 28072764; PMCID: PMC5294481.
PubChem Compound 108150
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator